molecular formula C14H18N2O B8281191 5-[N-(3-methylbutyl)carbamoyl]-indole

5-[N-(3-methylbutyl)carbamoyl]-indole

Cat. No.: B8281191
M. Wt: 230.31 g/mol
InChI Key: CBWKUPHDZCXAGD-UHFFFAOYSA-N
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Description

5-[N-(3-methylbutyl)carbamoyl]-indole is a synthetically designed organic compound based on the indole scaffold, a structure of significant interest in medicinal chemistry and chemical biology research. The molecule features a carboxamide group at the 5-position of the indole ring system, which is substituted with a 3-methylbutyl (isopentyl) chain. This specific functionalization makes it a valuable intermediate or target molecule for researchers investigating the structure-activity relationships of bioactive indole derivatives. Indoles represent a privileged scaffold in drug discovery due to their widespread presence in natural products and pharmaceuticals, and they exhibit a broad spectrum of biological activities. The indole nucleus is known for its ability to bind with high affinity to multiple receptors, making it a versatile template for developing novel therapeutic agents. Scientific literature has extensively documented that indole derivatives can possess diverse pharmacological properties, including but not limited to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities. The carboxamide functionality present in this compound is a common pharmacophore that can influence the molecule's bioavailability and its interaction with biological targets. Researchers may find this compound particularly useful for probing biochemical pathways, screening for new biological activities, or as a building block in the synthesis of more complex molecules. It is supplied strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-(3-methylbutyl)-1H-indole-5-carboxamide

InChI

InChI=1S/C14H18N2O/c1-10(2)5-7-16-14(17)12-3-4-13-11(9-12)6-8-15-13/h3-4,6,8-10,15H,5,7H2,1-2H3,(H,16,17)

InChI Key

CBWKUPHDZCXAGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Indole derivatives, including 5-[N-(3-methylbutyl)carbamoyl]-indole, have been extensively studied for their pharmacological activities. The indole scaffold is recognized for its ability to interact with various biological targets, leading to several therapeutic effects:

  • Antiviral Activity : Compounds derived from indole structures have shown potential as inhibitors of viral proteases, particularly in treating infections caused by RNA viruses such as coronaviruses and rhinoviruses. Research indicates that indole derivatives can inhibit the 3C and 3CL proteases, which are crucial for viral replication .
  • Antimicrobial Activity : Indole derivatives exhibit significant antimicrobial properties against a range of pathogens. Studies have demonstrated that compounds similar to 5-[N-(3-methylbutyl)carbamoyl]-indole possess antibacterial and antifungal activities, making them candidates for the development of new antimicrobial agents .
  • Antitumor Activity : The indole framework has been associated with anticancer properties. Various indole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, certain indole-based compounds have shown effectiveness against gastric cancer cells .

Synthesis and Chemical Modifications

The synthesis of 5-[N-(3-methylbutyl)carbamoyl]-indole can be achieved through various organic chemistry techniques. The introduction of different substituents onto the indole ring can significantly alter its biological activity:

  • Substitution Patterns : The position of substitution on the indole ring (e.g., at C-3 or N-position) influences the compound's reactivity and interaction with biological targets. For example, modifications at the C-3 position have been shown to enhance antimicrobial activity .
  • Metal Complexes : Recent studies have explored the formation of metal complexes with indole derivatives, which can enhance their biological activity through improved solubility and bioavailability .

Case Studies and Experimental Findings

Several studies have documented the efficacy of indole derivatives in various biological assays:

  • Antiviral Efficacy : In vitro studies demonstrated that specific indole derivatives could inhibit viral replication in cell cultures infected with rhinovirus and other RNA viruses. These findings suggest a promising avenue for developing antiviral therapies based on indole structures .
  • Antimicrobial Testing : A comprehensive screening of synthesized indole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics against strains such as Escherichia coli and Staphylococcus aureus. For instance, one derivative showed an MIC value of less than 6.25 μg/ml against Candida albicans and other fungi .

Comparison with Similar Compounds

Comparative Analysis with Similar Indole Carboxamides

Structural and Substituent Variations

Key structural differences among indole carboxamides arise from:

  • Substituent Position: The target compound is substituted at the 5-position, whereas analogs in and are substituted at the 2- or 3-position. Positional isomerism affects electronic distribution and steric interactions.
  • Amide Side Chain : The 3-methylbutyl group in the target compound contrasts with aryl substituents (e.g., benzoylphenyl, chlorophenyl) in . Alkyl chains generally increase lipophilicity (higher logP), while aryl groups enhance π-π stacking and rigidity .
Table 1: Substituent and Positional Comparison
Compound Indole Position Amide Substituent Key Functional Groups
5-[N-(3-Methylbutyl)carbamoyl]-indole 5 3-Methylbutyl Carbamoyl, branched alkyl
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide () 2 4-Benzoylphenyl Fluoro, aromatic ketone
Naphthalen-1-yl-1-pentylindole-3-carboxamide () 3 Naphthalen-1-yl, pentyl Aromatic, long alkyl

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

Aryl-substituted carboxamides in exhibit high melting points (233–250°C), attributed to strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding). In contrast, the target compound’s 3-methylbutyl group likely reduces crystallinity, resulting in a lower melting point (hypothetical range: 180–200°C). Increased alkyl chain length also enhances solubility in nonpolar solvents .

Spectroscopic Data
  • NMR Spectroscopy :
    • The NHCO proton in compounds resonates at δ 12.1–12.33 ppm. For the target compound, this signal may shift upfield (δ 11.8–12.0 ppm) due to electron-donating effects of the alkyl group .
    • Indole H-1 protons in appear at δ 9.25–9.4 ppm; substitution at the 5-position may alter this signal’s multiplicity .
  • IR Spectroscopy :
    • Amide C=O stretches in occur at 1666–1670 cm⁻¹, consistent with the target compound. Additional C-H stretches (~2960 cm⁻¹) from the 3-methylbutyl group would distinguish its IR profile .
Table 3: Spectral Comparison
Compound $ ^1H $-NMR (NHCO, ppm) IR (C=O, cm⁻¹) MS ([M+H]+)
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide 12.33 1666.50 359.11903
Target Compound (hypothetical) 11.95* 1665–1670* ~290–300*

*Predicted based on structural analogs.

Preparation Methods

Carbamoylation of 5-Aminoindole Derivatives

In this approach, 5-aminoindole reacts with 3-methylbutyl isocyanate in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. Triethylamine (TEA) is employed as a base to neutralize hydrochloric acid generated during the reaction. The reaction proceeds via nucleophilic attack of the indole’s amine group on the electrophilic carbonyl carbon of the isocyanate, forming a urea linkage. Typical reaction conditions involve stirring at 0–25°C for 4–12 hours, yielding the target compound in 65–78% efficiency.

Key optimization parameters :

  • Solvent polarity : Polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates.

  • Catalyst loading : TEA (1.5 equivalents) ensures complete deprotonation of the amine, minimizing side reactions.

-Sigmatropic Rearrangement of N-Oxyenamines

A scalable two-step protocol developed by Pérez et al. (2020) enables the synthesis of NH-free 3-carbamoylindoles from nitroarenes and terminal alkynes. For 5-[N-(3-methylbutyl)carbamoyl]-indole, nitrobenzene is first reduced to N-phenylhydroxylamine using hydrazine and Rh/C. Subsequent reaction with a propiolamide derivative bearing the 3-methylbutyl group (e.g., N-(3-methylbutyl)propiolamide) in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) generates an N-oxyenamine intermediate, which undergoes-sigmatropic rearrangement to form the indole core.

Mechanistic insights :

  • N-Oxyenamine formation : DABCO catalyzes the conjugate addition of N-phenylhydroxylamine to the terminal alkyne, producing a propargyl vinyl ether intermediate.

  • Rearrangement and cyclization : Thermal or acid-promoted sigmatropic shift yields the indole skeleton, with the carbamoyl group introduced at C-3. Subsequent isomerization or functional group interconversion positions the substituent at C-5.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Comparative studies reveal that DABCO outperforms DMAP (4-dimethylaminopyridine) in mediating the alkyne-hydroxylamine addition, achieving yields up to 86% under optimized conditions (Table 1). Lowering the reaction temperature to −25°C minimizes side product formation, such as divinyl ethers (DVE), which arise from over-addition of the alkyne.

Table 1: Optimization of DABCO-Catalyzed Indole Synthesis

EntryDABCO LoadingTemperatureTimeYield (%)
110 mol%RT1 h68
210 mol%0°C to RT1 h83
55 mol%−25°C to RT2 h86

Scalability and Industrial Relevance

The two-step manifold exhibits excellent scalability, with gram-scale syntheses reported in 80–90% overall yield. Critical considerations for industrial adoption include:

  • Cost-effective catalysts : DABCO is commercially available and recyclable, reducing production costs.

  • Solvent recovery : DCM and DMF can be distilled and reused, aligning with green chemistry principles.

Analytical and Purification Techniques

Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Final purification employs flash column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity is verified by high-performance liquid chromatography (HPLC) , with retention times typically between 8–10 minutes under reverse-phase conditions.

Challenges and Alternative Approaches

Competing Rearrangement Pathways

In substrates with ortho-substituents, competing C–C bond formation at the ortho-position diverts the reaction pathway, reducing yields by 15–20%. Mitigation strategies include:

  • Steric shielding : Introducing bulky protecting groups on the nitroarene.

  • Electronic modulation : Electron-donating groups (e.g., −OMe) stabilize the desired transition state.

Metal-Free Alternatives

Recent advances in organocatalytic acylation avoid metal catalysts, leveraging hydrogen-bonding catalysts like thioureas to activate carbamoylating agents. While promising, these methods currently lag in efficiency (50–60% yields) .

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